molecular formula C20H20N4O4 B11435125 3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B11435125
M. Wt: 380.4 g/mol
InChI Key: BVXKREIKMIMNSN-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methyl group, a nitro group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative.

    Nitration and methylation of the benzamide core: The benzamide core can be nitrated using concentrated nitric acid and sulfuric acid, followed by methylation using methyl iodide in the presence of a base.

    Coupling of the oxadiazole and benzamide moieties: This step involves the reaction of the oxadiazole derivative with the nitrated and methylated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the benzamide core can undergo electrophilic substitution reactions, such as halogenation.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Halogenating agents: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Cyclization agents: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products

    Amino derivative: Formed by reduction of the nitro group.

    Halogenated derivatives: Formed by substitution reactions on the methyl group.

    Complex heterocycles: Formed by cyclization reactions involving the oxadiazole ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites on proteins or nucleic acids, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitrophenol: Similar in structure but lacks the oxadiazole moiety.

    4-nitro-3-methylbenzamide: Similar in structure but lacks the oxadiazole moiety.

    3-phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the benzamide core.

Uniqueness

The uniqueness of 3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro group and the oxadiazole ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-methyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H20N4O4/c1-13(2)23(20(25)16-9-10-17(24(26)27)14(3)11-16)12-18-21-19(22-28-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

BVXKREIKMIMNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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